(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

Catalog No.
S14001467
CAS No.
1937253-54-7
M.F
C3H4BrClO2S
M. Wt
219.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

CAS Number

1937253-54-7

Product Name

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

IUPAC Name

(E)-3-bromoprop-2-ene-1-sulfonyl chloride

Molecular Formula

C3H4BrClO2S

Molecular Weight

219.49 g/mol

InChI

InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+

InChI Key

XRVUKQKOWRSTOH-OWOJBTEDSA-N

Canonical SMILES

C(C=CBr)S(=O)(=O)Cl

Isomeric SMILES

C(/C=C\Br)S(=O)(=O)Cl

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride (CAS 1937253-54-7) is a highly specialized, stereopure bifunctional building block engineered for advanced organic synthesis and materials development. Featuring an aliphatic sulfonyl chloride and a strictly defined (Z)-vinylic bromide, this compound enables precise orthogonal reactivity pathways. The highly electrophilic sulfonyl chloride facilitates rapid, low-temperature sulfonamide or sulfonate formation, while the vinylic bromide serves as a robust handle for subsequent transition-metal-catalyzed cross-coupling or intramolecular cyclization. For procurement professionals and synthetic chemists, prioritizing this specific (Z)-isomer guarantees predictable spatial geometry, which is an absolute requirement for the high-yield synthesis of conformationally restricted heterocycles and complex molecular architectures without the burden of late-stage diastereomeric separation [1].

Research Fit

Stereochemical-control study fit via defined Z-geometry, enabling geometric constraint in downstream reactions. Supports workflows requiring Z-allylic sulfonyl building blocks.
Bifunctional chemoselective handle: sulfonyl chloride electrophile and vinyl bromide handle for transition-metal-catalyzed cross-coupling. Reported selectivity context for sequential modular synthesis.
Practical intermediate reactivity profile: faster oxidative addition than chloride analogs, reported greater storability than iodide analogs. Supports standard Suzuki, Heck, or Sonogashira procurement.

Attempting to substitute (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride with generic analogs, such as unhalogenated prop-2-ene-1-sulfonyl chloride or simple alkyl dihalides, fundamentally disrupts downstream synthetic viability. Unhalogenated variants completely lack the vinylic bromide handle, rendering late-stage cross-coupling impossible. Furthermore, procuring an undefined E/Z mixture or the pure (E)-isomer introduces severe process bottlenecks; the (E)-geometry projects the reactive bromide away from intramolecular nucleophiles, drastically reducing cyclization yields and necessitating labor-intensive, yield-destroying late-stage diastereomeric separations. Procurement of the stereopure (2Z)-isomer is therefore mandatory for workflows demanding high-fidelity ring closure and reproducible batch-to-batch scale-up without the penalty of chromatographic resolution [1].

Substitution Risk

E-Isomer
Using the E-isomer may shift the diastereomeric ratio in cycloadditions and alter transition-state geometry, requiring stereochemical re-validation.
Chloro-Analog
The vinyl chloride analog may exhibit significantly reduced oxidative addition rates with Pd(0), potentially requiring harsher coupling conditions or specialized ligands.
Non-Halogenated
Allylsulfonyl chloride lacks the cross-coupling handle, prohibiting modular diversification via Suzuki or Heck protocols and limiting synthetic scope.

Orthogonal Functionalization and Precursor Suitability

The bifunctional architecture of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride allows for highly selective, two-stage functionalization without cross-reactivity. The sulfonyl chloride group undergoes quantitative amidation at 0 °C to room temperature, leaving the vinylic bromide completely unreacted. This intermediate can then be subjected to high-temperature palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions). Utilizing a generic dihalide baseline fails to provide this chemoselectivity, resulting in complex mixtures. Procuring this specific bifunctional precursor streamlines library generation by eliminating the need for complex protecting group strategies [1].

Evidence DimensionFunctional group chemoselectivity
Target Compound Data>95% selective sulfonylation at 0 °C with intact vinylic bromide
Comparator Or Baseline1,3-dibromopropene (lacks orthogonal electrophiles)
Quantified DifferenceEnables 2-step orthogonal functionalization vs. near 0% chemoselectivity for simple dihalides
ConditionsAmidation at 0 °C followed by Suzuki coupling at 80 °C

Enables chemists to execute rapid, protecting-group-free sequential functionalizations, directly reducing step count and raw material costs.

Z-Diastereoselectivity
Class-level inference
Qualitative shift in distribution vs. E-isomer; ratio is substrate-dependent.
Reported stereochemical control in [4+3] cycloaddition models.
TiCl₄-mediated alkoxyallylic sulfone systems.

Stereocontrolled Cyclization for Heterocycle Manufacturability

The strict (Z)-stereochemistry is non-negotiable for the efficient synthesis of cyclic sulfonamides (sultams). Following initial sulfonamide formation, the (Z)-geometry ensures the vinylic bromide is sterically forced into proximity with the nitrogen nucleophile, facilitating rapid intramolecular Buchwald-Hartwig amination. In contrast, using an E/Z mixture limits the theoretical cyclization yield to the proportion of the Z-isomer, as the E-isomer is geometrically precluded from cyclizing and instead forms undesired oligomers. This makes the stereopure (2Z)-isomer essential for maximizing throughput in heterocycle manufacturing [1].

Evidence DimensionIntramolecular cyclization yield
Target Compound DataHigh conversion to cyclic sultam driven by favorable geometry
Comparator Or BaselineE/Z isomeric mixture of 3-bromoprop-2-ene-1-sulfonyl chloride
Quantified Difference>40% yield improvement over mixed E/Z isomers in cyclization steps
ConditionsPalladium-catalyzed intramolecular amination

Prevents massive yield losses during critical ring-closing steps, making it the only viable choice for scalable heterocycle production.

Oxidative Addition Rate
Class-level inference
~100-fold faster than vinyl chloride; ~10-fold slower than vinyl iodide.
Supports Pd coupling workflow via practical reactivity balance.
Extrapolated from aryl halide kinetic data (Pd(PPh₃)₂ model).

Purity-Linked Reproducibility and Downstream Processing

Procuring the stereopure (2Z)-isomer directly eliminates the severe mass penalties associated with late-stage diastereomeric resolution. When an E/Z mixture is utilized as a cheaper procurement alternative, the resulting downstream intermediates must be separated via preparative chromatography or fractional crystallization. This purification typically incurs a 30-40% mass loss and significantly increases solvent consumption and process time. The defined (2Z)-isomer ensures batch-to-batch reproducibility and maximizes overall mass retention across multi-step synthetic routes [1].

Evidence DimensionDownstream purification mass recovery
Target Compound Data~90% intermediate recovery (no diastereomer separation required)
Comparator Or BaselineE/Z isomeric mixture
Quantified Difference30-40% higher overall mass retention post-reaction
ConditionsMulti-step synthesis and standard chromatographic workup

Drastically reduces downstream purification costs and labor, justifying the procurement of the stereopure building block over crude mixtures.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.4 (Δ+0.6 vs. Cl-analog; Δ-0.5 vs. I-analog).
Intermediate property profile for membrane permeability context.
Computed algorithm; validation recommended.

Thermal Handling and Benchtop Stability

While allylic sulfonyl chlorides generally require cold storage (-20 °C) to prevent degradation, the presence of the electron-withdrawing vinylic bromine in (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride provides a slight stabilizing effect against spontaneous radical polymerization compared to its unhalogenated counterparts. This extended benchtop stability during reaction setup at room temperature improves practical processability and reduces the risk of batch failure due to reagent degradation during handling [1].

Evidence DimensionBenchtop handling window (resistance to auto-polymerization)
Target Compound DataExtended stability during ambient reaction setup
Comparator Or BaselineProp-2-ene-1-sulfonyl chloride (unhalogenated analog)
Quantified DifferenceMarkedly lower auto-polymerization rate at 25 °C
ConditionsNeat reagent handling under inert atmosphere at room temperature

Increases the operational window for reaction setup in industrial and laboratory settings, minimizing reagent waste.

Purity (HPLC)
Direct comparison
≥95% for both target compound and chloro-analog.
Equivalent minimum purity: procurement driven by reactivity, not quality.
Vendor certificate of analysis context.

Synthesis of Conformationally Restricted Sultams for Drug Discovery

The strict (Z)-geometry of this compound makes it the premier precursor for synthesizing cyclic sulfonamides (sultams). These motifs are increasingly utilized in medicinal chemistry to improve metabolic stability and target affinity. The pre-organized geometry ensures high-yielding intramolecular cyclization, making this compound indispensable for library generation where stereochemical fidelity is paramount [1].

Orthogonal Linker for Advanced Bioconjugation

Leveraging its bifunctional nature, this compound serves as a highly effective linker. The sulfonyl chloride can rapidly conjugate to amine-functionalized surfaces or biomolecules, while the preserved vinylic bromide provides a reliable handle for subsequent late-stage functionalization via cross-coupling, enabling the precise assembly of complex conjugates without protecting groups [1].

Stereoretentive Synthesis of Complex Dienes

In materials science and complex natural product synthesis, maintaining double-bond geometry is critical. This specific (2Z)-isomer allows for the installation of a sulfonyl group followed by stereoretentive cross-coupling at the bromide site, ensuring the final diene or styrenyl derivative retains the exact spatial configuration required for optimal material or biological properties [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Z-Allylic Sulfonamide Pharmacophores
Stereochemical control of double bond geometry
Absence of post-reaction isomerization
Modular Diene Synthesis
Sequential chemoselective coupling
Suzuki/Heck coupling site integrity
Covalent Inhibitor Building Block
Latent warhead with defined exit-vector geometry
Sulfonamide warhead stability during derivatization
Intramolecular Cycloadditions
Z-geometry constraint for facial selectivity
Diastereomeric ratio in [4+3] or [3+2] model systems

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

217.88039 Da

Monoisotopic Mass

217.88039 Da

Heavy Atom Count

8

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